molecular formula C17H29N3O3S2 B12214012 4-butyl-N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

4-butyl-N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

Cat. No.: B12214012
M. Wt: 387.6 g/mol
InChI Key: YWYXJSLTCMOZRM-UHFFFAOYSA-N
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Description

4-butyl-N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is a complex organic compound with a molecular formula of C17H29N3O2S2 This compound is characterized by the presence of a thiadiazole ring, a cyclohexane ring, and butylsulfonyl and butyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide typically involves multiple steps. One common method includes the reaction of cyclohexanecarboxylic acid with thionyl chloride to form cyclohexanecarbonyl chloride. This intermediate is then reacted with 5-(butylsulfonyl)-1,3,4-thiadiazole-2-amine under basic conditions to yield the desired compound .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to increase yield and reduce costs. This often involves the use of phase transfer catalysts and continuous flow reactors to ensure efficient mixing and reaction rates. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, and to minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

4-butyl-N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-butyl-N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-butyl-N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-butyl-N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. Its structure allows for diverse applications in different fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C17H29N3O3S2

Molecular Weight

387.6 g/mol

IUPAC Name

4-butyl-N-(5-butylsulfonyl-1,3,4-thiadiazol-2-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C17H29N3O3S2/c1-3-5-7-13-8-10-14(11-9-13)15(21)18-16-19-20-17(24-16)25(22,23)12-6-4-2/h13-14H,3-12H2,1-2H3,(H,18,19,21)

InChI Key

YWYXJSLTCMOZRM-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCC(CC1)C(=O)NC2=NN=C(S2)S(=O)(=O)CCCC

Origin of Product

United States

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